2-(3,5-Dichlorobenzoyl)-4-methylpyridine
Overview
Description
3,5-Dichlorobenzoyl chloride is a compound that has been used in the preparation of various derivatives . It has a molecular weight of 209.46 .
Synthesis Analysis
3,5-Dichlorobenzoyl chloride can be obtained by reacting aryl carboxylic acid with DMF . The reaction involves dissolving aryl carboxylic acid in DCM with drops of DMF to a round-bottomed flask, cooling the mixture to 0°C, and then adding oxalyl chloride dropwise to the reaction mixture .Molecular Structure Analysis
The molecular structure of 3,5-Dichlorobenzoyl chloride is represented by the linear formula Cl2C6H3COCl .Chemical Reactions Analysis
Reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .Physical and Chemical Properties Analysis
3,5-Dichlorobenzoyl chloride has a vapor pressure of 0.1 mmHg at 32 °C, a refractive index n20/D of 1.582, a boiling point of 135-137 °C/25 mmHg, and a melting point of 28 °C .Scientific Research Applications
Hydrogen Bonded Supramolecular Associations
Studies on hydrogen bonded supramolecular associations provide insights into the structural and non-covalent interaction characteristics of similar compounds. For example, research on proton-transfer complexes assembled from 2-amino-4-methylpyridine with various aromatic carboxylic acids elucidates the role of weak and strong noncovalent interactions in crystal packing. These studies highlight the importance of hydrogen bonding and other non-covalent interactions in forming 1D–3D framework structures, which could be relevant for understanding the behavior of 2-(3,5-Dichlorobenzoyl)-4-methylpyridine in similar contexts (Khalib et al., 2014).
Molecular Salts and Non-Covalent Interactions
Research into the formation of molecular salts from bases like 2-amino-3-methylpyridine and various acids demonstrates the significance of proton transfer and non-covalent bonding in directing supramolecular structures. These findings, including the characterization of hydrogen bonds and secondary interactions, are crucial for understanding how similar compounds, including this compound, might form complex structures and interact with their surroundings (Hanif et al., 2020).
Synthesis and Characterization of Complexes
The synthesis and characterization of complexes, such as those formed with 4-methylpyridine and other components, reveal the intricate interactions and potential applications of these complexes in various fields. Such research helps in understanding the potential chemical behavior and applications of this compound in forming similar complexes (Kimura et al., 2011).
Preparation and Purification Techniques
Studies on the separation and purification of related compounds, such as 2-Chloro-5-trichloromethylpyridine, offer valuable insights into the methods that could be applied to this compound. These techniques, including extraction, distillation, and chromatography, are crucial for obtaining high-purity compounds for further research and application (Li, 2005).
Inhibition Studies on Carbonic Anhydrase Isoenzymes
Research on novel amino salicylato salts and their complexes with Cu(II) for inhibition studies on carbonic anhydrase isoenzymes indicates potential biological or pharmacological applications of similar compounds. Such studies could be relevant for understanding how this compound might interact with biological molecules or enzymes (Yenikaya et al., 2011).
Mechanism of Action
Safety and Hazards
3,5-Dichlorobenzoyl chloride is classified as having acute oral toxicity (Category 4), causing skin irritation (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
(3,5-dichlorophenyl)-(4-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c1-8-2-3-16-12(4-8)13(17)9-5-10(14)7-11(15)6-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGWLMOAPUZVPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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